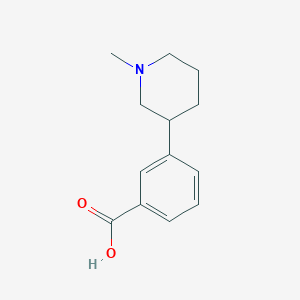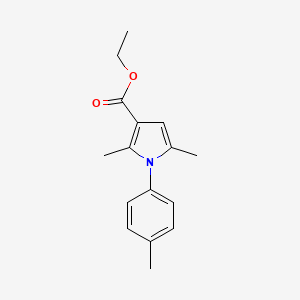![molecular formula C9H17ClN2O B1386922 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride CAS No. 1171417-47-2](/img/structure/B1386922.png)
1,9-Diazaspiro[5.5]undecan-2-one hydrochloride
Descripción general
Descripción
1,9-Diazaspiro[5.5]undecan-2-one hydrochloride is a chemical compound with the CAS Number: 1171417-47-2 . It has a molecular weight of 204.7 and its IUPAC name is this compound . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound has been discussed in various scientific papers . The compound is a dipiperidine spirofused at position 2 of one piperidine ring and at position 4 of the other . The synthesis strategy for each type of arene fusion is unique and the substitution options at position 9 and/or 1 are specific for each compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2O.ClH/c12-8-2-1-3-9(11-8)4-6-10-7-5-9;/h10H,1-7H2,(H,11,12);1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and is stored at room temperature . The compound’s molecular weight is 204.7 .Aplicaciones Científicas De Investigación
Biological Activity and Synthesis
1,9-Diazaspiro[5.5]undecanes, including those fused with arenes or heteroarenes and containing a carbonyl group at position 2, demonstrate potential in treating obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Antihypertensive Properties
The compound 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one was found to be a potent antihypertensive agent in spontaneously hypertensive rats. Variations in alkyl groups on the spirolactam ring influenced its activity (Clark et al., 1983).
CCR8 Antagonists for Respiratory Diseases
Compounds derived from 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane are CCR8 antagonists, useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Chronic Kidney Diseases Treatment
1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, particularly Compound 19, showed excellent inhibitory activity against soluble epoxide hydrolase and effectively treated chronic kidney diseases in a rat model (Kato et al., 2014).
Drug Discovery and Synthesis
New spiro scaffolds for drug discovery, including the synthesis of the 1,9-diazaspiro[5.5]undecane ring system, have been developed. These scaffolds are useful for lead generation in drug discovery (Jenkins et al., 2009).
CCR5 Antagonists
3,9-Diazaspiro[5.5]undecane derivatives were discovered as CCR5 antagonists with potential antiviral activities and pharmacokinetic profiles, indicating their use in antiviral therapies (Yang et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .
Direcciones Futuras
The future directions for 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride could involve further exploration of its biological activity. For instance, newly designed 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have shown inhibitory activity against DENV2 . This suggests potential for the development of therapeutics for dengue virus and possibly other diseases.
Mecanismo De Acción
Target of Action
Related compounds have been found to inhibit the mettl3/mettl14 protein complex , which is a key player in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
Related compounds have been shown to reduce the m6a/a level of polyadenylated rna in certain cell lines .
Biochemical Pathways
Related compounds have been shown to affect the m6a regulation machinery, which is involved in a wide array of biological processes .
Pharmacokinetics
Related compounds have been reported to have favorable adme properties .
Análisis Bioquímico
Biochemical Properties
1,9-Diazaspiro[5.5]undecan-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its interactions with METTL3/METTL14 protein complex, which is involved in RNA modifications . The nature of these interactions includes binding to the active sites of enzymes, thereby influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce the m6A/A level of polyadenylated RNA in acute myeloid leukemia and prostate cancer cell lines . This modulation can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes, depending on the context. For instance, it has been reported to inhibit the METTL3 enzyme, leading to alterations in RNA methylation patterns . These changes can subsequently affect gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that its stability can vary depending on the experimental conditions, such as temperature and pH . Over time, it may degrade into different metabolites, which can have varying effects on cells. Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxic effects at high doses include liver and kidney damage, as well as alterations in metabolic pathways.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These molecules facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s localization can influence its activity and effectiveness in different biological contexts.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, as well as its interactions with other biomolecules within the cell.
Propiedades
IUPAC Name |
1,9-diazaspiro[5.5]undecan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-8-2-1-3-9(11-8)4-6-10-7-5-9;/h10H,1-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCHOSJMQQZACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2(C1)CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3',4':3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate](/img/structure/B1386841.png)
![1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386843.png)
![4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386844.png)
![5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole](/img/structure/B1386845.png)
![7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B1386849.png)
![N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386850.png)

![3-[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)thio]propanoic acid](/img/structure/B1386853.png)
![5-[1-Cyclohexyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-2-furoic acid](/img/structure/B1386854.png)
![3-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]cyclohexanecarboxylic acid](/img/structure/B1386855.png)

![1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1386857.png)

